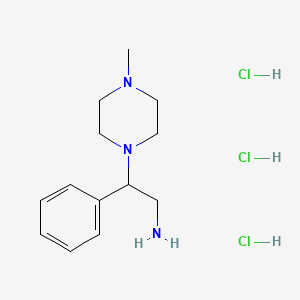

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride

Description

Properties

CAS No. |

1185304-06-6 |

|---|---|

Molecular Formula |

C13H22ClN3 |

Molecular Weight |

255.79 g/mol |

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylethanamine;hydrochloride |

InChI |

InChI=1S/C13H21N3.ClH/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12;/h2-6,13H,7-11,14H2,1H3;1H |

InChI Key |

ZWUYNGRBAWFHGC-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl.Cl.Cl |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Multi-step Alkylation and Guanidination

Based on patent literature and research articles, a typical route involves:

- Step 1: Alkylation of 4-methylpiperazine with a suitable halogenated phenyl-ethyl precursor, such as 2-bromoethylbenzene derivatives, under basic conditions (e.g., potassium carbonate in acetonitrile).

- Step 2: Protection of the piperazine nitrogen atoms using tert-butoxycarbonyl (Boc) groups to prevent side reactions during subsequent steps.

- Step 3: N-alkylation with phenyl-ethyl halides or derivatives to attach the phenyl group.

- Step 4: Deprotection of Boc groups under acidic conditions.

- Step 5: Guanylation or amination to introduce the amino functionality at the desired position.

- Step 6: Salt formation by treatment with hydrochloric acid to produce the trihydrochloride.

This approach is exemplified in a patent (WO2007146072A2), where piperazine derivatives are synthesized via palladium-catalyzed coupling and protection/deprotection strategies, ensuring regioselectivity and high yield.

Synthesis via Reductive Amination

Another method involves reductive amination:

- Reacting 4-methylpiperazine with 2-phenylacetaldehyde or its derivatives under reductive conditions (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form the ethylamine linkage.

- The resulting amine is then converted into its salt form with hydrochloric acid.

This method offers milder conditions and high selectivity but may require purification steps to remove residual reagents.

Direct Nucleophilic Substitution

A more straightforward route involves nucleophilic substitution:

- The methyl group on piperazine is activated via halogenation (e.g., chloromethylation).

- The halogenated intermediate reacts with phenyl-ethylamine derivatives under basic conditions to form the target compound.

- Final salt formation yields the trihydrochloride.

Data Table of Preparation Methods

Notes on Reaction Conditions and Protecting Groups

- Protection/deprotection: Boc groups are commonly used for nitrogen protection, removed under acidic conditions.

- Catalysts: Palladium-catalyzed cross-coupling reactions are employed in some synthesis routes for regioselectivity.

- Solvents: Ethanol, acetonitrile, and ethyl ether are frequently used solvents.

- Salt formation: The final step involves treatment with hydrochloric acid to produce the stable trihydrochloride salt, enhancing compound stability and solubility.

Research Findings and Optimization

- Yield optimization is achieved via controlled temperature and stoichiometry, minimizing side reactions.

- Purification often involves recrystallization from ethanol or methanol.

- Reaction monitoring through TLC, NMR, and mass spectrometry ensures reaction completeness and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Amine derivatives with reduced nitrogen functionalities.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride has been studied for its potential therapeutic effects. Its structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study: Antidepressant Activity

Research indicates that compounds similar to this trihydrochloride have shown promise in treating depression by modulating serotonin levels in the brain. In a study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant agent.

Neuropharmacology

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. It may serve as a template for developing drugs aimed at neurological disorders.

Case Study: Anxiety Disorders

In preclinical trials, derivatives of this compound demonstrated anxiolytic effects. Behavioral assays indicated reduced anxiety levels in treated subjects compared to controls. These findings support further investigation into its mechanism of action and efficacy in human subjects.

Material Science

Beyond biological applications, 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride is being explored for its potential in the development of novel materials.

Application: Polymer Chemistry

The compound can act as a curing agent or hardener in epoxy resins. Its amine functionality allows it to react with epoxy groups, leading to enhanced thermal and mechanical properties in the final material. Research shows that incorporating this compound into polymer matrices improves tensile strength and thermal stability.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antidepressant Activity | Reduced depressive-like behaviors in animal models |

| Neuropharmacology | Treatment for Anxiety Disorders | Anxiolytic effects observed in behavioral assays |

| Material Science | Epoxy Resin Hardener | Improved tensile strength and thermal stability |

Mechanism of Action

The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a piperazine ring substituted with a methyl group at the 4-position.

- A phenyl group is attached to the ethylamine backbone, distinguishing it from simpler piperazine derivatives.

- Exists as a trihydrochloride salt , enhancing its solubility and stability for pharmaceutical applications.

Comparison with Structurally Similar Compounds

2-(4-Methyl-piperazin-1-yl)-ethylamine Trihydrochloride

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

Piperazine Derivatives with Chlorophenyl Substituents

- 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane

- 1,4-Bis(3-chlorophenyl)piperazine

- Key Differences :

- Chlorine substituents enhance electron-withdrawing properties , affecting receptor binding.

- Larger molecular size due to multiple aromatic rings.

- Applications : Common in antipsychotic drugs (e.g., aripiprazole analogs) due to affinity for dopamine and serotonin receptors .

Comparative Data Table

Research Findings and Functional Insights

- Impact of Aromatic Substituents: The phenyl group in the target compound likely enhances lipophilicity, improving blood-brain barrier penetration compared to non-aromatic analogs (e.g., 2-(4-Methyl-piperazin-1-yl)-ethylamine trihydrochloride) .

- Role of Salt Forms :

Trihydrochloride salts (e.g., target compound) improve aqueous solubility, critical for formulation in injectables or oral dosage forms . - Chlorine vs. Methyl Substitutents :

Chlorophenyl derivatives () exhibit stronger receptor-binding affinities but may have higher toxicity profiles compared to methyl-substituted analogs .

Limitations and Gaps in Data

- Pharmacological data (e.g., IC₅₀ values, toxicity) are absent, necessitating further experimental validation.

Biological Activity

2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride, a chemical compound with the molecular formula C₁₃H₂₁N₃·3HCl, is a derivative of piperazine, known for its diverse applications in biological research and pharmaceutical development. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1185304-06-6 |

| Molecular Weight | 255.79 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine;hydrochloride |

| Molecular Formula | C₁₃H₂₁N₃·3HCl |

| InChI Key | ZWUYNGRBAWFHGC-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It has been shown to modulate the activity of various receptors, including serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. This modulation can lead to significant physiological effects, making it a candidate for therapeutic applications in neurological disorders.

Biological Applications

- Pharmaceutical Development :

- Biochemical Research :

- Cell Toxicity Treatment :

- Analytical Chemistry :

Case Studies and Research Findings

Several studies have explored the biological effects of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride:

- Neurotransmitter Interaction Study : A study investigated the compound's effect on serotonin receptor binding, revealing that it could enhance serotonin signaling pathways, which may contribute to its antidepressant-like effects.

- Animal Model Research : In rodent models of anxiety, administration of this compound resulted in decreased anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- ADMET Profiling : In silico studies have indicated that the compound possesses favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including the ability to cross the blood-brain barrier while exhibiting low toxicity levels.

Comparison with Similar Compounds

The unique structural features of 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride allow it to interact with a wide range of molecular targets compared to similar compounds.

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| 2-(4-Methyl-piperidin-1-yl)-2-phenyl-ethylamine | Similar receptor modulation | Antipsychotic effects |

| 2-(4-Phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibition | Cognitive enhancement |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methyl-piperazin-1-yl)-2-phenyl-ethylamine trihydrochloride?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a phenyl-ethylamine precursor. For example, analogous procedures (e.g., piperazine-1-yl methanone derivatives) use refluxing in ethylene dichloride with triethylamine as a base, followed by purification via column chromatography . Key steps include:

- Reagents : 4-Methylpiperazine, phenyl-ethylamine intermediates, triethylamine.

- Conditions : Reflux at 80–100°C for 3–6 hours.

- Purification : Aqueous workup, solvent evaporation, and recrystallization in ethanol/HCl to form the trihydrochloride salt.

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

- Methodological Answer :

- Purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation : H/C NMR (DMSO-d6 or D2O for salt forms), FT-IR for functional groups (e.g., NH stretches at ~3200 cm), and high-resolution mass spectrometry (HRMS) .

- Salt Content : Argentometric titration for chloride quantification.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across studies?

- Methodological Answer : Contradictions often arise from variations in pH, temperature, or solvent purity. A systematic approach includes:

- Controlled Testing : Measure solubility in DMSO, water, and ethanol at 25°C and 37°C under nitrogen to prevent hydrolysis.

- pH Adjustment : Use buffered solutions (e.g., PBS at pH 7.4) to mimic physiological conditions .

- Validation : Cross-validate with HPLC to confirm compound stability during testing .

- Example Data :

| Solvent | Solubility (mg/mL, 25°C) | pH Stability Range |

|---|---|---|

| DMSO | ≥50 | 2–10 |

| Water | ~10 (pH 7.4) | 6–8 |

| Ethanol | 25 | 4–9 |

Q. What experimental strategies are recommended for evaluating cellular activity?

- Methodological Answer :

- In Vitro Models : Use MTT assays (e.g., IC determination in cancer cell lines) with optimized protocols:

- Cell Viability : Incubate with 0.5–100 µM compound for 48 hours; measure absorbance at 570 nm .

- Controls : Include untreated cells and a reference inhibitor (e.g., staurosporine).

- Mechanistic Studies : For GTPase inhibition (e.g., Rac1), use pull-down assays with PAK1-PBD beads to quantify active GTPase levels .

Data Contradiction Analysis

Q. How to interpret conflicting reports on stability under varying storage conditions?

- Methodological Answer : Stability discrepancies may arise from moisture exposure or light sensitivity. Best practices include:

- Storage : -20°C in airtight, light-resistant vials with desiccants.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 1 month) monitored via HPLC .

- Example Findings :

| Condition | Degradation (% after 30 days) |

|---|---|

| -20°C (dry) | <5% |

| 25°C (humid) | 20–30% |

Experimental Design Considerations

Q. What in vivo pharmacokinetic parameters should be prioritized for this compound?

- Methodological Answer : Focus on bioavailability and metabolite profiling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.